molecular formula C21H18BrNO3S B6106551 5-(4-bromobenzoyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide

5-(4-bromobenzoyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide

Cat. No.: B6106551
M. Wt: 444.3 g/mol
InChI Key: FEVNDEMWYSAJOZ-UHFFFAOYSA-N
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Description

5-(4-bromobenzoyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromobenzoyl group, a methyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromobenzoyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Bromobenzoyl Intermediate: The initial step involves the bromination of benzoyl chloride to form 4-bromobenzoyl chloride.

    Sulfonamide Formation: The 4-bromobenzoyl chloride is then reacted with 2-methylbenzenesulfonamide in the presence of a base such as triethylamine to form the desired sulfonamide compound.

    Final Coupling: The final step involves coupling the intermediate with 2-methylphenylamine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on

Properties

IUPAC Name

5-(4-bromobenzoyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO3S/c1-14-5-3-4-6-19(14)23-27(25,26)20-13-17(8-7-15(20)2)21(24)16-9-11-18(22)12-10-16/h3-13,23H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVNDEMWYSAJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)S(=O)(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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